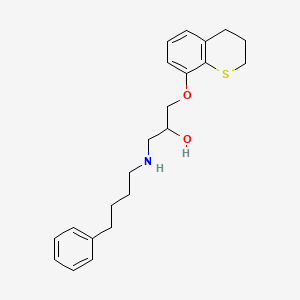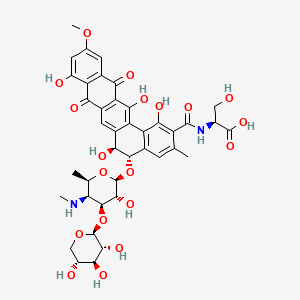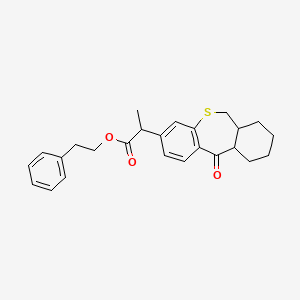![molecular formula C36H46Cl4N8O2S2Zn B12768224 zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride CAS No. 64130-95-6](/img/structure/B12768224.png)
zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride is a complex organic molecule that features a zinc ion coordinated with a diazenyl group and a benzothiazolium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride typically involves the following steps:
Formation of the diazenyl intermediate: This step involves the reaction of 4-(dimethylamino)aniline with nitrous acid to form the diazonium salt, which is then coupled with a suitable aromatic compound to form the diazenyl intermediate.
Formation of the benzothiazolium moiety: This involves the cyclization of a thioamide with an aldehyde or ketone to form the benzothiazole ring.
Coordination with zinc: The final step involves the coordination of the diazenyl-benzothiazolium compound with a zinc salt, such as zinc chloride, under appropriate conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the same basic steps as described above, but with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
化学反応の分析
Types of Reactions
The compound zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride can undergo various types of chemical reactions, including:
Oxidation: The diazenyl group can be oxidized to form azo compounds.
Reduction: The diazenyl group can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
The compound zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of nonlinear optical chromophores.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the development of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride involves its interaction with molecular targets such as enzymes and proteins. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the benzothiazolium moiety can interact with hydrophobic pockets in proteins, affecting their function and stability .
類似化合物との比較
Similar Compounds
- (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione
- (E)-[4-(dimethylamino)phenyl]-vinylquinoxalines
- N,N-dimethyl-4-[(E)-2-(4-dimethylamino)styryl]pyridinium ion
Uniqueness
The uniqueness of zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride lies in its combination of a diazenyl group and a benzothiazolium moiety coordinated with zinc. This unique structure imparts specific chemical and physical properties, making it suitable for applications in nonlinear optics, enzyme inhibition studies, and the development of dyes and pigments.
特性
CAS番号 |
64130-95-6 |
|---|---|
分子式 |
C36H46Cl4N8O2S2Zn |
分子量 |
894.1 g/mol |
IUPAC名 |
zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride |
InChI |
InChI=1S/2C18H23N4OS.4ClH.Zn/c2*1-18(2)10-14-16(15(23)11-18)24-17(22(14)5)20-19-12-6-8-13(9-7-12)21(3)4;;;;;/h2*6-9H,10-11H2,1-5H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChIキー |
BRSDBQGZKLGKAK-UHFFFAOYSA-J |
正規SMILES |
CC1(CC2=C(C(=O)C1)SC(=[N+]2C)N=NC3=CC=C(C=C3)N(C)C)C.CC1(CC2=C(C(=O)C1)SC(=[N+]2C)N=NC3=CC=C(C=C3)N(C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



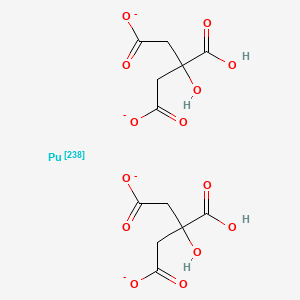

![N-(1-amino-1,2-dioxoheptan-3-yl)-2-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]benzamide](/img/structure/B12768156.png)

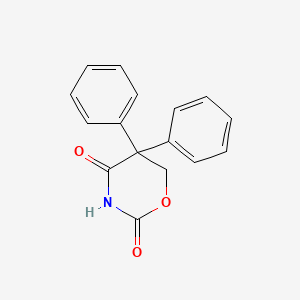


![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)
